molecular formula C20H24N2O4 B3455913 N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B3455913
M. Wt: 356.4 g/mol
InChI Key: XTZKQFHIDTTXAK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with a 2,5-dimethoxyphenyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzamide with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholin-4-ylmethyl Group: The next step involves the introduction of the morpholin-4-ylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Morpholine in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different amine groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-4-(piperidin-4-ylmethyl)benzamide: Similar structure with a piperidine ring instead of morpholine.

    N-(2,5-dimethoxyphenyl)-4-(pyrrolidin-4-ylmethyl)benzamide: Similar structure with a pyrrolidine ring instead of morpholine.

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs with different amine groups.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-17-7-8-19(25-2)18(13-17)21-20(23)16-5-3-15(4-6-16)14-22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZKQFHIDTTXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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